Desglycolaldehyde-carboxyl Desonide is a synthetic compound derived from Desonide, a topical corticosteroid used in dermatological treatments. This compound is characterized by the introduction of a carboxyl group at the 17th position of the steroid structure, which enhances its pharmacological properties. The chemical formula for Desglycolaldehyde-carboxyl Desonide is C23H30O6, with a molecular weight of 402.49 g/mol . The compound is primarily utilized in pharmaceutical applications due to its anti-inflammatory properties.
Desglycolaldehyde-carboxyl Desonide is classified as a corticosteroid and is categorized under the broader class of anti-inflammatory agents. It is synthesized from Desonide through specific chemical modifications, particularly oxidation processes that introduce functional groups to enhance its therapeutic efficacy .
The synthesis of Desglycolaldehyde-carboxyl Desonide involves several key steps:
The molecular structure of Desglycolaldehyde-carboxyl Desonide features a steroid framework with specific modifications:
The introduction of the carboxyl group at the 17th position distinguishes this compound from its parent molecule, enhancing its stability and efficacy in topical formulations .
Desglycolaldehyde-carboxyl Desonide participates in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various catalysts for substitution reactions.
Desglycolaldehyde-carboxyl Desonide exerts its pharmacological effects primarily through interaction with glucocorticoid receptors. The mechanism involves:
This mechanism underlies its effectiveness in treating inflammatory skin conditions.
Relevant data on these properties are essential for formulation development and quality assurance in pharmaceutical applications .
Desglycolaldehyde-carboxyl Desonide has significant applications across various scientific fields:
The synthesis of Desglycolaldehyde-carboxyl Desonide (17α-[(carboxymethyl)oxy]-11β-hydroxy-3,20-dioxopregna-1,4-diene-21-oic acid) requires strategic modifications to the prednisone backbone to introduce the C-21 carboxylic acid and C-17α carboxymethoxy group while preserving the 1,4-diene-3-one pharmacophore. A pivotal advancement involves the regioselective deprotection of tert-butyl ester intermediates under mild acidic conditions. By employing controlled hydrolysis with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C, the C-21 tert-butyl ester is selectively cleaved while leaving the C-17α glycolic acid tert-butyl ester intact, achieving >95% selectivity. This method capitalizes on the steric accessibility of the C-21 position compared to the sterically hindered C-17α side chain, minimizing undesired byproducts [1].
A second critical pathway utilizes nucleophilic ester cleavage at C-21. Treatment with lithium iodide in collidine facilitates iodide-mediated nucleophilic attack on the C-21 methyl ester, yielding the carboxylic acid derivative without epimerization at adjacent chiral centers. Reaction optimization demonstrates that maintaining anhydrous conditions at 70°C for 8 hours achieves complete conversion, whereas aqueous conditions promote degradation of the 1,4-diene-3-one system. For C-17α functionalization, alkoxyalkylation with tert-butyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base installs the carboxymethoxy spacer. Subsequent hydrolysis under the optimized TFA/DCM conditions yields the target dicarboxylic acid structure with an overall yield of 62% across four steps [1] [3].
Table 1: Comparative Analysis of Steroidal Backbone Functionalization Methods
Functionalization Target | Reagent System | Reaction Conditions | Selectivity/Yield | Key Advantage |
---|---|---|---|---|
C-21 Methyl Ester Hydrolysis | LiI, Collidine | Anhydrous, 70°C, 8h | >98% Conversion | No epimerization |
C-21 tert-Butyl Ester Hydrolysis | 20% TFA/DCM | 0-5°C, 2h | >95% Selectivity | Mild acid exposure |
C-17α Alkoxyalkylation | t-BuOCH₂Br, K₂CO₃ | DMF, 25°C, 12h | 89% Yield | Chemoselective O-alkylation |
Global Deprotection (Dual tert-Butyl Esters) | 30% TFA/DCM | 25°C, 4h | 95% Yield | Single-step deprotection |
The introduction of a carboxylic acid moiety at C-20 presents unique challenges due to the compound's base-sensitive Δ¹,⁴-diene-3-one system and the ketone's electrophilicity. A Kolbe-Schmitt type carboxylation has been adapted using supercritical CO₂ (scCO₂) as both solvent and reagent. Under 100 bar pressure at 45°C, the C-20 enolate—generated with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)—reacts with scCO₂ to form a β-keto acid intermediate. In situ decarboxylation at 60°C furnishes the C-21 carboxylic acid with 88% yield and >99% purity, eliminating the need for metal catalysts that could contaminate pharmaceutical intermediates [1].
Alternative approaches employ anhydride-based electrophilic carboxylation. Reacting the C-20 ketone with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) forms a C-21 enol-Boc intermediate. Acid-catalyzed hydrolysis then cleaves the Boc group, releasing CO₂ and yielding the carboxylic acid. This method achieves 92% yield with minimal degradation of the diene system, as confirmed by HPLC-UV at 242 nm. Spatial effects critically influence carboxylation efficiency: Bulky C-17α substituents (e.g., glycolic acid esters) shield the α-face of the C-20 ketone, necessitating longer reaction times but improving regioselectivity by preventing C-17 or C-16 side reactions. Molecular modeling confirms that the C-17α carboxymethoxy group creates a 15° dihedral angle that electronically deactivates the β-face toward nucleophilic attack [1] [3].
The Δ¹,⁴-diene-3-one chromophore in Desglycolaldehyde-carboxyl Desonide is highly susceptible to UV-induced radical degradation, leading to loss of anti-inflammatory activity. Co-crystallization with photostabilizing excipients like butylated hydroxytoluene (BHT) significantly enhances stability. When crystallized from acetone/water with 0.5 eq BHT, the resulting complex reduces photodegradation by 85% under ICH Q1B light exposure conditions (1.2 million lux hours). Single-crystal X-ray analysis reveals BHT molecules intercalated within the steroid lattice via van der Waals interactions, physically quenching singlet oxygen without chemical bonding [3].
Polymeric encapsulation represents a second stabilization strategy. Embedding the compound within poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA) micelles (50 nm diameter) via solvent evaporation shields the diene system from UV photons. Accelerated photostability testing (500 W/m² UV-A, 48h) shows only 4% degradation in micellar form versus 42% in free crystals. This approach exploits the UV-filtering capacity of PLA’s carbonyl groups, which absorb photons at 260–300 nm, overlapping with the diene’s λₘₐₓ (242 nm) [3].
Table 2: Photostabilization Performance of Desglycolaldehyde-carboxyl Desonide Formulations
Stabilization Method | Additive/System | UV Exposure Conditions | Degradation Products | Residual Potency After Testing |
---|---|---|---|---|
Co-crystallization | 0.5 eq BHT | 1.2 million lux hours | <5% 1,4-Benzothiazepines | 98.5% |
Polymeric Micelles | PEG₅₀₀₀-PLA₂₀₀₀ | 500 W/m² UV-A, 48h | 4% 6β-Hydroxy derivative | 96.0% |
Solvent-Modified Crystals | tert-Butanol/Water | 200 W·h/m² UVA, 313 nm | 8% 9,11-Epoxide | 92.5% |
Excipient Coating | Titanium Dioxide (TiO₂) | ICH Q1B Option 2 | 3% Unidentified polar products | 97.2% |
Steric Shielding through C-16α/C-17α heterocycle formation provides covalent stabilization. Condensation with ortho-aminophenols generates benzoxazine derivatives where the fused ring extends perpendicularly above the diene plane. UV/Vis spectroscopy confirms a 30 nm hypsochromic shift (λₘₐₓ 242 nm → 212 nm), moving absorption outside terrestrial solar irradiation wavelengths. Consequently, the modified derivative exhibits 96% intact diene after 48h UV-B exposure, compared to 58% for the parent compound. While this modifies the core structure, it offers a pathway for topical formulations requiring extreme photostability [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4